2-Anilino-4-hydroxypyrimidine is a pyrimidine derivative characterized by the presence of an aniline group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound can be synthesized from various starting materials, including substituted pyrimidines and anilines. The synthesis often involves nucleophilic substitutions and coupling reactions, which are well-documented in scientific literature.
2-Anilino-4-hydroxypyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is classified as a substituted pyrimidine due to its functional groups that enhance its reactivity and biological properties.
The synthesis of 2-anilino-4-hydroxypyrimidine typically involves several key steps:
A typical synthetic route may involve heating a mixture of 2,4-dichloropyrimidine with an appropriate aniline derivative in the presence of a base such as potassium carbonate. The reaction conditions may require careful control of temperature and time to optimize yield and purity.
The compound exhibits specific spectral features that can be identified through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data may show characteristic signals corresponding to the aromatic protons and the hydroxyl group.
2-Anilino-4-hydroxypyrimidine can participate in various chemical reactions due to its functional groups:
For example, reacting 2-anilino-4-hydroxypyrimidine with formaldehyde in acidic conditions can yield substituted imines, which are valuable intermediates in organic synthesis.
The biological activity of 2-anilino-4-hydroxypyrimidine is often linked to its ability to inhibit specific enzymes or receptors. For instance, it may act as an inhibitor for certain kinases or phosphodiesterases involved in cell signaling pathways.
Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. Quantitative assays often measure its efficacy in terms of half-maximal inhibitory concentration (IC) values.
2-Anilino-4-hydroxypyrimidine has several applications in scientific research:
2-Anilino-4-hydroxypyrimidine is a bicyclic heteroaromatic compound featuring a pyrimidine core substituted at the 2-position with an anilino group (–NH–C₆H₅) and at the 4-position with a hydroxyl group. This structure enables unique hydrogen-bonding patterns and metal coordination, making it a privileged scaffold in drug design. Its ability to mimic purine bases allows targeted interactions with biological macromolecules, particularly in kinase ATP-binding sites [9].
The core structure consists of a pyrimidine ring with:
IUPAC Name: 4-Hydroxy-N-phenylpyrimidin-2-amine. The numbering prioritizes the pyrimidine ring, with the anilino nitrogen designated as part of the substituent [8].
Tautomerism: The 4-hydroxyl group exists in equilibrium with the 4-pyrimidinone tautomer (4-oxo-3,4-dihydropyrimidin-2-yl)aniline. X-ray crystallography confirms the predominant keto form in the solid state, facilitating strong hydrogen bonding via N–H (position 3) and C=O (position 4) moieties [10].
Key Structural Features:
Table 1: Atomic Contributions to Bioactivity
Position | Atom/Bond | Role in Molecular Recognition |
---|---|---|
4 | Oxygen (carbonyl) | Hydrogen-bond acceptor |
3 | N–H | Hydrogen-bond donor |
2 | Anilino nitrogen | Directs ring orientation |
5/6 | Ring carbons | Hydrophobic interactions |
The scaffold emerged prominently in the 2000s with kinase inhibitor research:
Table 2: Key Patents and Compound Examples
Patent/Publication | Year | Focus | Exemplary Compound | Target |
---|---|---|---|---|
US7332484B2 | 2008 | IgE/Syk inhibition | Halogenated anilino derivatives | Allergy/Inflammation |
WO2010127897A1 | 2010 | Anticancer kinase inhibitors | 4-(Benzimidazol-2-yl) variants | Aurora B/VEGF-R2 |
EP2298301A1 | 2011 | Pyrimidine solubility enhancement | Mesylate salts | Formulation |
This scaffold bridges bioisosteric replacement and targeted molecular design:
A. Kinase Inhibition
The scaffold mimics ATP’s purine ring, enabling hinge-region binding:
B. Conformational Effects
C. Bioisosteric Applications
Table 3: Kinase Targets and Compound SAR
Kinase Target | Key Substituents | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
Syk | 5-Fluoro, 3-trifluoromethyl | 0.6–5.0 nM | Inflammation |
VEGF-R2 | 4-(Benzimidazol-2-yl) | 0.8 μM | Oncology |
Aurora B | 2-Methoxy aniline | 1.2 μM | Oncology |
APJ receptor | 2,6-Dimethoxyphenyl | 3 nM | Cardiovascular |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4